4-(2-Amino-2-methylpropoxy)benzonitrile
Description
4-(2-Amino-2-methylpropoxy)benzonitrile is a benzonitrile derivative featuring a para-substituted 2-amino-2-methylpropoxy group. This compound combines the electron-withdrawing nitrile group with a branched alkoxyamine substituent, which confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the protonatable amino group.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(2-amino-2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-6H,8,13H2,1-2H3 |
InChI Key |
UNRGKDRYVAJCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-[(4-Methoxyphenyl)amino]benzonitrile (CAS 319016-04-1)
- Structure: Features a para-methoxyphenylamino group instead of the amino-methylpropoxy substituent.
- Synthesis : Prepared via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, highlighting the role of aryl halide intermediates .
- Key Differences: The methoxy group is less polar than the amino-methylpropoxy group, reducing water solubility.
TMC278/Rilpivirine (4-[[4-[(E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]benzonitrile)
- Structure: Contains a cyanoethenyl-substituted aromatic system.
- Pharmacological Relevance: A non-nucleoside reverse transcriptase inhibitor (NNRTI) with amphiphilic properties critical for oral bioavailability. Molecular dynamics studies reveal that its substituents promote aggregation, enhancing solubility in gastrointestinal fluids .
- Key Differences: The cyanoethenyl group in TMC278 contributes to extended conjugation, increasing rigidity. In contrast, the amino-methylpropoxy group in the target compound introduces flexibility and hydrogen-bonding capability. TMC278’s amphiphilicity is optimized for membrane permeability, whereas the target compound’s amino group may prioritize solubility over lipophilicity .
C. 3-Phenyl-2-arylhydrazonopropanenitriles (e.g., 4a,b from )
- Structure : Nitrile-containing intermediates used to synthesize indoles and triazoles.
- Reactivity : Undergo cyclization reactions (e.g., with ZnCl₂) to form heterocycles, demonstrating the nitrile’s role as a directing group.
- Key Differences: The target compound lacks the hydrazone moiety, limiting its utility in cyclization reactions. The amino-methylpropoxy group may stabilize intermediates during synthesis compared to arylhydrazononitriles, which require harsh conditions for rearrangement .
Physicochemical and Pharmacokinetic Properties
| Property | 4-(2-Amino-2-methylpropoxy)benzonitrile | 4-[(4-Methoxyphenyl)amino]benzonitrile | TMC278/Rilpivirine |
|---|---|---|---|
| Molecular Weight | ~220 g/mol (estimated) | ~254 g/mol | 366 g/mol |
| LogP | ~1.2 (predicted) | ~2.5 | ~4.8 |
| Solubility | High in polar solvents (e.g., DMSO) | Moderate in DMSO | Low in water |
| Key Functional Groups | Amino, nitrile, ether | Methoxy, nitrile, aryl amine | Cyanoethenyl, nitrile |
- LogP Trends: The amino group in the target compound reduces lipophilicity compared to TMC278, aligning it closer to hydrophilic drug candidates.
- Bioavailability: TMC278’s amphiphilic design enhances oral absorption, while the target compound’s solubility may favor intravenous administration .
Preparation Methods
Procedure:
-
Protection : 2-Amino-2-methylpropanol is treated with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) to yield Boc-protected 2-amino-2-methylpropanol.
-
Etherification : The protected alcohol reacts with 4-hydroxybenzonitrile using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C.
-
Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Boc₂O, TEA, DCM | 92 | 98 |
| 2 | DEAD, PPh₃, THF | 78 | 95 |
| 3 | TFA/DCM | 90 | 99 |
Advantages : High regioselectivity; minimal side products.
Limitations : Costly reagents (DEAD, PPh₃); multi-step process.
Williamson Ether Synthesis with Alkyl Halides
This classical method involves nucleophilic substitution between a phenol and an alkyl halide.
Procedure:
-
Halide Preparation : 2-Amino-2-methylpropanol is converted to 2-bromo-2-methylpropylamine hydrobromide using HBr/AcOH.
-
Ether Formation : 4-Hydroxybenzonitrile reacts with the alkyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HBr/AcOH, 60°C | 85 |
| 2 | K₂CO₃, DMF, 80°C | 65 |
Advantages : Scalable; uses inexpensive bases.
Limitations : Competing elimination reactions reduce yield; requires halogenated precursors.
Reductive Amination of Ketone Intermediates
A two-step sequence involving ketone formation followed by reductive amination.
Procedure:
-
Ketone Synthesis : 4-(2-Oxo-2-methylpropoxy)benzonitrile is prepared via oxidation of 4-(2-hydroxy-2-methylpropoxy)benzonitrile using pyridinium chlorochromate (PCC).
-
Reduction : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | PCC, DCM | 70 |
| 2 | NaBH₃CN, NH₄OAc | 60 |
Advantages : Avoids protective groups; single-pot reduction.
Limitations : Low yields due to over-reduction byproducts.
Nucleophilic Aromatic Substitution (NAS)
Direct displacement of a leaving group on the aromatic ring by an amino alcohol.
Procedure:
4-Fluorobenzonitrile reacts with 2-amino-2-methylpropanol in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (KOtBu) at 100°C.
Key Data :
| Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|
| KOtBu, DMSO, 100°C | 55 | 90 |
Advantages : Transition-metal-free; concise.
Limitations : Limited to electron-deficient aromatics; harsh conditions.
Gabriel Synthesis with Phthalimide Protection
A two-step strategy to introduce the amine post-etherification.
Procedure:
-
Phthalimide Alkylation : 4-Hydroxybenzonitrile reacts with N-(2-bromo-2-methylpropyl)phthalimide using K₂CO₃ in acetone.
-
Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, acetone | 75 |
| 2 | NH₂NH₂, EtOH | 88 |
Advantages : High-purity amine product; avoids Boc chemistry.
Limitations : Toxic hydrazine; intermediate purification required.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Mitsunobu | 78 | High | Moderate | 99 |
| Williamson | 65 | Low | High | 95 |
| Reductive Amination | 60 | Moderate | Low | 85 |
| NAS | 55 | Low | Moderate | 90 |
| Gabriel Synthesis | 75 | Moderate | High | 97 |
Q & A
Q. Basic Research Focus :
Q. Advanced Research Focus :
- DFT calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural analogs like 4-[Methyl(propan-2-yl)amino]benzonitrile as reference .
How do structural modifications of the 2-amino-2-methylpropoxy group influence biological activity?
Basic Research Focus :
Comparative studies on benzonitrile derivatives (e.g., 4-Amino-2-ethoxy-5-fluorobenzonitrile) show that:
- Electron-withdrawing groups (e.g., -F) enhance electrophilicity, affecting enzyme inhibition.
- Steric hindrance : Bulky substituents (e.g., isopropyl) reduce binding affinity to flat active sites .
| Modification | Effect on Activity | Reference |
|---|---|---|
| 2-Amino-2-methylpropoxy | Improved solubility and target engagement | |
| Fluorine substitution | Increased metabolic stability |
Advanced Research Focus :
Use QSAR models to correlate substituent electronic parameters (σ, π) with bioactivity. For example, Hammett constants predict how electron-donating groups alter reaction kinetics in enzyme assays .
What strategies resolve contradictions in reported biological activity data for benzonitrile derivatives?
Q. Methodological Approach :
- Dose-response validation : Confirm activity across multiple concentrations (e.g., IC50 values) to rule out false positives .
- Control experiments : Test against structurally similar but inactive analogs (e.g., 4-Methoxybenzonitrile) to isolate target-specific effects .
- Meta-analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify outliers .
Case Study :
Discrepancies in enzyme inhibition assays may arise from varying buffer conditions (pH, ionic strength). Standardize protocols using TRIS or HEPES buffers at pH 7.4 .
How can computational models predict the stability of this compound under experimental conditions?
Q. Advanced Research Focus :
- Molecular dynamics (MD) simulations : Assess conformational stability in aqueous vs. organic solvents (e.g., DMSO) using GROMACS .
- Degradation pathways : Apply DFT to predict hydrolysis or oxidation products. For example, nitrile groups may hydrolyze to amides under acidic conditions .
- pKa prediction : Tools like ACD/Labs estimate amine group basicity (predicted pKa ~9.5), guiding pH-sensitive experimental designs .
What role does this compound play in materials science applications?
Q. Advanced Research Focus :
- OLEDs : Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile exhibit thermally activated delayed fluorescence (TADF), enabling energy-efficient displays .
- Cross-coupling reactions : The nitrile group participates in Suzuki-Miyaura reactions to build conjugated polymers for optoelectronics .
Q. Experimental Design :
- Device fabrication : Co-deposit the compound with host materials (e.g., CBP) via vacuum sublimation.
- Efficiency testing : Measure external quantum efficiency (EQE) using photoluminescence spectroscopy .
How can researchers mitigate toxicity risks associated with this compound?
Q. Basic Research Focus :
Q. Advanced Research Focus :
- Metabolite identification : Employ LC-MS/MS to detect toxic metabolites (e.g., cyanide release from nitrile hydrolysis) .
- Structure-detoxification relationships : Introduce detoxifying groups (e.g., ester moieties) that hydrolyze to non-toxic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
